molecular formula C11H8O B13561130 3-(4-Ethynylphenyl)prop-2-enal

3-(4-Ethynylphenyl)prop-2-enal

Cat. No.: B13561130
M. Wt: 156.18 g/mol
InChI Key: QDDTYRUFLAVPAF-ONEGZZNKSA-N
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Description

3-(4-Ethynylphenyl)prop-2-enal is an organic compound with the molecular formula C11H8O It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a prop-2-enal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethynylphenyl)prop-2-enal typically involves the reaction of 4-ethynylbenzaldehyde with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethynylphenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(4-Ethynylphenyl)prop-2-enoic acid.

    Reduction: 3-(4-Ethynylphenyl)prop-2-enol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Ethynylphenyl)prop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethynylphenyl)prop-2-enal involves its interaction with various molecular targets. The compound can undergo conjugate addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl system. This reaction is facilitated by the resonance stabilization of the intermediate enolate ion. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethynylphenyl)prop-2-enal is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

(E)-3-(4-ethynylphenyl)prop-2-enal

InChI

InChI=1S/C11H8O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h1,3-9H/b4-3+

InChI Key

QDDTYRUFLAVPAF-ONEGZZNKSA-N

Isomeric SMILES

C#CC1=CC=C(C=C1)/C=C/C=O

Canonical SMILES

C#CC1=CC=C(C=C1)C=CC=O

Origin of Product

United States

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